1-Undecyne
CAS No.: 102681-76-5
Cat. No.: VC13349898
Molecular Formula: C11H20
Molecular Weight: 152.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102681-76-5 |
|---|---|
| Molecular Formula | C11H20 |
| Molecular Weight | 152.28 g/mol |
| IUPAC Name | undec-1-yne |
| Standard InChI | InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h1H,4-11H2,2H3 |
| Standard InChI Key | YVSFLVNWJIEJRV-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCC#C |
| Canonical SMILES | CCCCCCCCCC#C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-Undecyne (IUPAC name: undec-1-yne) consists of an 11-carbon chain with a terminal triple bond between C1 and C2. Its linear structure, represented by the SMILES notation CCCCCCCCCC#C, confers distinct physicochemical properties. The compound’s InChIKey (YVSFLVNWJIEJRV-UHFFFAOYSA-N) uniquely identifies its stereochemical configuration .
Table 1: Fundamental Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 2243-98-3 | |
| Molecular Formula | C₁₁H₂₀ | |
| Exact Mass | 152.1565 g/mol | |
| XLogP | 5.10 | |
| Topological Polar SA | 0.00 Ų |
Nomenclature and Synonyms
The compound is systematically named undec-1-yne, with alternative designations including UNII-Y07U3Q24US and NSC 87633. Registry numbers span EINECS 218-825-1 and CHEBI:87545, reflecting its inclusion in multiple chemical databases .
Physical and Chemical Properties
Thermodynamic Characteristics
1-Undecyne displays a density of 0.77 g/cm³ at 25°C and a vapor pressure of 139.20 kPa at 481.54 K. Its enthalpy of vaporization (39.94 kJ/mol) and low water solubility (<1 g/L at 20°C) underscore its hydrophobic nature .
Table 2: Thermodynamic Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | -25°C | |
| Boiling Point | 194–196°C | |
| Flash Point | 65.2°C | |
| Refractive Index | 1.431 |
Spectroscopic Profiles
Nuclear magnetic resonance (NMR) spectra reveal characteristic alkynyl proton signals at δ 1.8–2.1 ppm (¹H) and carbon signals at δ 70–85 ppm (¹³C). Infrared spectroscopy shows a sharp ν(C≡C) stretch at ~2120 cm⁻¹ .
Synthesis and Production
Laboratory-Scale Synthesis
Reactivity and Chemical Behavior
Homocoupling Reactions
Gold(I)-catalyzed homocoupling of 1-undecyne demonstrates marked chain-length dependency:
Table 3: Homocoupling Efficiency vs. Chain Length
| Alkyne | Chain Length | Yield (%) | Relative Rate |
|---|---|---|---|
| 1-Decyne | C₁₀ | 65–80 | 3.5× |
| 1-Undecyne | C₁₁ | ~19 | 1.0× |
Steric effects from the C11 chain destabilize the Au(I)-acetylide intermediate, reducing reaction rates compared to shorter analogs .
Electrophilic Substitutions
The chloro-derivative 1-chloro-1-undecyne undergoes nucleophilic substitution with amines (e.g., pyrrolidine) to yield N-alkylated products. Thionyl chloride (SOCl₂) efficiently introduces chlorine at the triple bond with 85–92% conversion .
Applications in Science and Industry
Organic Synthesis
1-Undecyne serves as a precursor to alkenylquinolones through Sonogashira cross-coupling. Recent work demonstrates its utility in synthesizing antitrypanosomal agents with IC₅₀ values <1 μM against Trypanosoma brucei .
Materials Science
Incorporation into poly(1-phenyl-1-undecyne)s generates soluble cross-linked polyenes with liquid crystalline behavior. These polymers exhibit:
-
Glass transition temperatures (Tg): 85–120°C
-
Photoluminescence quantum yields: 15–30%
-
Tunable emission wavelengths (450–600 nm)
Such materials enable flexible OLED displays and sensors .
Food Chemistry
As a minor volatile in olive oil (0.2–1.8 μg/kg), 1-undecyne contributes to aroma profiles. Thermal degradation studies show stability up to 200°C, making it a marker for lipid oxidation in processed meats .
Pharmacological and Toxicological Profile
ADMET Properties
Predicted using admetSAR 2.0:
Table 4: Key Pharmacokinetic Parameters
| Parameter | Value | Probability |
|---|---|---|
| Human Intestinal Absorption | High | 98.97% |
| Blood-Brain Barrier Penetration | High | 100% |
| CYP3A4 Inhibition | Yes | 97.92% |
| OATP1B1 Inhibition | Yes | 92.85% |
Despite favorable absorption, moderate oral bioavailability (54.29%) limits systemic exposure .
Recent Research and Developments
Polymer Innovations
Terpolymerization with styrene and methyl methacrylate yields materials with:
-
Tensile strength: 45–60 MPa
-
Dielectric constant: 2.8–3.2
-
Thermal stability: >300°C
Applications in 5G dielectric substrates are under exploration .
Nanotechnology
Grafting onto titania-coated nanocellulose (TONC) enhances composite hydrophobicity (water contact angle: 125–140°). Such composites show promise in oil-water separation membranes with >99% efficiency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume